peonidin 3-O-beta-D-glucoside betaine
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Overview
Description
Peonidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of peonidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a peonidin 3-O-beta-D-glucoside.
Scientific Research Applications
Anticancer Properties
Peonidin 3-O-beta-D-glucoside demonstrates potential anticancer effects. In vitro studies have shown that it inhibits tumor cell growth and induces apoptosis. It has been particularly effective against certain cancer cell lines, suggesting its potential as an anti-tumor agent (Chen et al., 2005). Additionally, it has shown promise in suppressing tumor growth in vivo, indicating its potential application in cancer treatment strategies (Chen et al., 2006).
Diabetes Management
Peonidin 3-O-beta-D-glucoside exhibits inhibitory activity against aldose reductase, an enzyme involved in diabetic complications. This suggests its potential utility in managing diabetes-related issues, specifically by combating diabetic complications (Yawadio et al., 2007).
Cardiovascular Health
This compound has shown efficacy in preventing monocyte adhesion to endothelial cells, a key step in the development of atherosclerosis. It also reduces the production of E-selectin and vascular endothelial growth factor (VEGF), indicating its potential role in improving cardiovascular health and preventing atherosclerosis (Marino et al., 2020).
Antimutagenic Effects
Studies have demonstrated the antimutagenic properties of peonidin 3-O-beta-D-glucoside, indicating its potential in preventing genetic mutations and contributing to its cancer-preventive properties (Yoshimoto et al., 2001).
Absorption and Metabolism
Research has focused on the absorption and metabolism of peonidin 3-O-beta-D-glucoside, particularly in relation to its bioavailability and pharmacokinetics. This is crucial for understanding its efficacy and potential therapeutic applications (Wu et al., 2002).
properties
Product Name |
peonidin 3-O-beta-D-glucoside betaine |
---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |
InChI |
InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,25-29H,8H2,1H3/t17-,18-,19+,20-,22-/m1/s1 |
InChI Key |
LLHVQDWTNVJRDD-OUUKCGNVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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